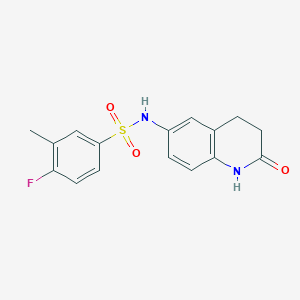

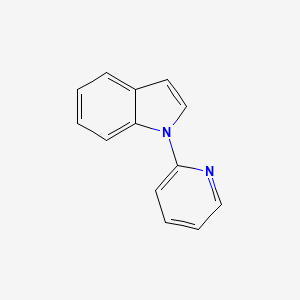

![molecular formula C25H19F4NO4S2 B2958481 4-({[4-氟-3-(三氟甲基)苯基]甲基}(3-甲基-1-苯并噻吩-2-基)磺酰胺基)苯甲酸甲酯 CAS No. 1104623-15-5](/img/structure/B2958481.png)

4-({[4-氟-3-(三氟甲基)苯基]甲基}(3-甲基-1-苯并噻吩-2-基)磺酰胺基)苯甲酸甲酯

描述

This compound is a complex organic molecule that contains several functional groups, including a benzoate ester, a sulfamoyl group, and a benzothiophene. These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. It would likely have a significant amount of stereochemistry, which could affect its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the benzothiophene and trifluoromethyl groups .科学研究应用

高玻璃化转变温度和有机可溶的新型芳基醚聚合物

本研究重点介绍了通过铃木偶联反应合成新型单体,该反应涉及 4-氟-3-三氟甲基苯基硼酸,并将它们转化为具有高玻璃化转变温度 (Tg) 和优异热稳定性的聚(芳基醚)。所得聚合物在多种有机溶剂中表现出溶解性,并且可以形成透明、柔韧的薄膜,是需要光学透明度和高耐热性的应用的潜在候选者 (Huang 等人,2007)。

光致变色荧光二芳基乙烯衍生物

对 1,2-双(2-烷基-6-苯基-1-苯并噻吩-3-基)全氟环戊烯的砜衍生物的研究证明了这些化合物作为光致变色荧光材料的潜力。这些衍生物在紫外光照射下显示出明亮的绿色荧光,仅在可见光下消失,表明它们在光学数据存储和光子器件中的适用性 (Takagi 等人,2012)。

新型手性系列的合成和介晶性质

已经合成了一系列二氟取代的苯甲酸酯衍生物,显示出具有抗倾斜特性和各种液晶相的丰富的多介晶序列。这些化合物由氟原子位置影响的介晶性质,为设计具有特定液晶行为的材料提供了见解,这与显示技术和材料科学有关 (Cruz 等人,2001)。

苯甲酸酯与四氟化硫的相互作用

本研究调查了甲基和乙基 2,4-双(三氟乙酰氧基)苯甲酸酯与四氟化硫的相互作用,导致形成在氟化学和氟化材料合成中具有潜在应用的化合物。该研究提供了对这些化合物反应性的见解,可以为开发新的氟化方法和合成具有独特性质的含氟化合物的合成提供信息 (Gaidarzhy 等人,2020)。

胶束和囊泡中的荧光探针特性

对甲基 4-[(1E,3E)-4-苯基丁-1,3-二烯基]苯甲酸酯衍生物在各种介质中的研究揭示了它们作为生物和化学传感应用的荧光探针的潜力。探针在不同环境中的结合和荧光特性突出了它们在研究分子相互作用和环境中的效用,这对于开发灵敏和选择性的传感器至关重要 (Singh 和 Darshi,2002)。

作用机制

属性

IUPAC Name |

methyl 4-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl-(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F4NO4S2/c1-15-19-5-3-4-6-22(19)35-23(15)30(14-16-7-12-21(26)20(13-16)25(27,28)29)36(32,33)18-10-8-17(9-11-18)24(31)34-2/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLIDZIBUGPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)N(CC3=CC(=C(C=C3)F)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F4NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

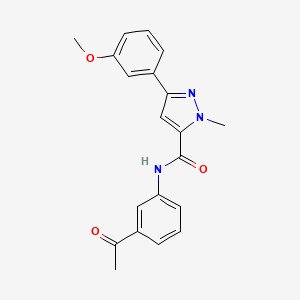

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

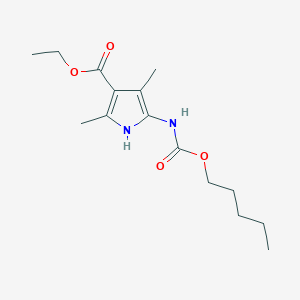

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

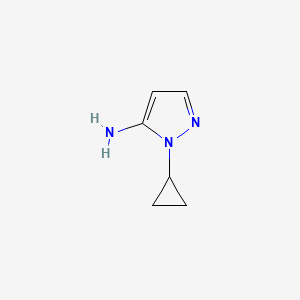

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)